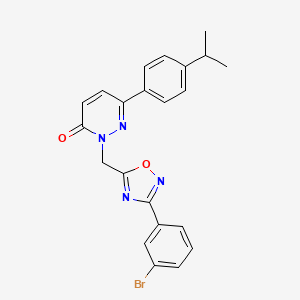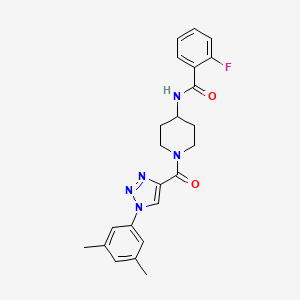
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide” is a complex organic compound. It contains several functional groups including a triazole, a piperidine, and a benzamide . The compound is likely to be used in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps. The piperidine ring could potentially be formed via cyclization of 1,2-diamine derivatives . The triazole group could be introduced via a Suzuki–Miyaura coupling . The benzamide group could be introduced via a reaction with the appropriate carboxylic acid derivative .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The piperidine ring provides a cyclic structure, while the triazole and benzamide groups introduce additional complexity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the Suzuki–Miyaura coupling could be used to introduce additional functional groups . The compound could also potentially undergo protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the piperidine ring could potentially influence the compound’s solubility and reactivity .Scientific Research Applications
Drug Metabolism and Excretion
Research has investigated the metabolic pathways and excretion mechanisms of compounds structurally related to "N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide". For instance, studies on YM758, a novel inhibitor of the If current channel, revealed its major human metabolites and explored the role of transporters in their renal and hepatic excretion. This understanding aids in predicting the safety and efficacy of such compounds in clinical settings (Umehara et al., 2009).
Synthetic Approaches
Significant efforts have been dedicated to developing practical and scalable synthetic routes for these compounds. For example, a novel synthesis pathway was established for YM758 monophosphate, highlighting the importance of efficient synthetic strategies in the pharmaceutical development of If channel inhibitors (Yoshida et al., 2014).
Anticancer Activity
The anticancer properties of 1,2,4-triazole derivatives have been evaluated, demonstrating potential efficacy against various cancer cells. One study assessed the antineoplastic activity against Dalton’s Lymphoma Ascitic in mice, underscoring the therapeutic promise of triazole derivatives in oncology (Arul & Smith, 2016).
Antimicrobial and Anthelmintic Activities
Research on new 1,2,4-triazole derivatives has explored their antimicrobial and anthelmintic activities, offering insights into the development of novel treatments for infections and parasitic diseases. These studies reveal the broad applicability of triazole compounds in addressing diverse biological challenges (Bektaş et al., 2007).
Structural Characterization and Biological Evaluation
The synthesis, structural determination, and biological evaluation of certain triazole derivatives have been conducted to assess their potential as therapeutic agents. This includes the analysis of molecular structures through X-ray diffraction and evaluating their biological activities, which is crucial for understanding the pharmacological potential of these compounds (Sanjeevarayappa et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-15-11-16(2)13-18(12-15)29-14-21(26-27-29)23(31)28-9-7-17(8-10-28)25-22(30)19-5-3-4-6-20(19)24/h3-6,11-14,17H,7-10H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOBHDKBSJQCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



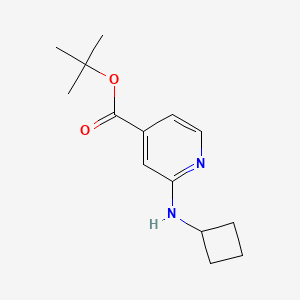
![(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B2720195.png)
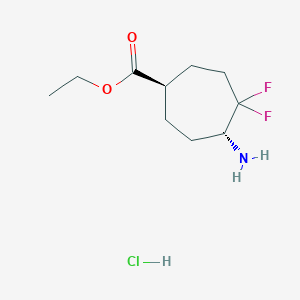
![(4Ar,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid](/img/structure/B2720201.png)
![N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2720202.png)

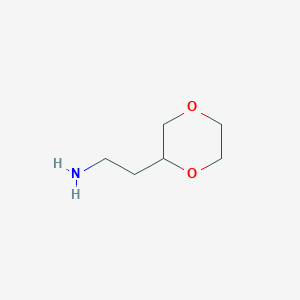
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2720205.png)

![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)
![8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2720212.png)
